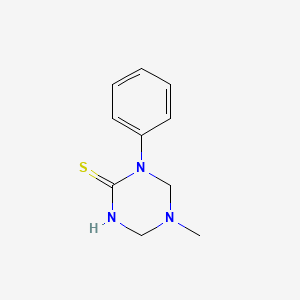

5-Methyl-1-phenyl-1,3,5-triazinane-2-thione

CAS No.: 50978-86-4

Cat. No.: VC19637553

Molecular Formula: C10H13N3S

Molecular Weight: 207.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50978-86-4 |

|---|---|

| Molecular Formula | C10H13N3S |

| Molecular Weight | 207.30 g/mol |

| IUPAC Name | 5-methyl-1-phenyl-1,3,5-triazinane-2-thione |

| Standard InChI | InChI=1S/C10H13N3S/c1-12-7-11-10(14)13(8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14) |

| Standard InChI Key | SEUXPIQMBAKRFT-UHFFFAOYSA-N |

| Canonical SMILES | CN1CNC(=S)N(C1)C2=CC=CC=C2 |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

5-Methyl-1-phenyl-1,3,5-triazinane-2-thione (CAS No.: 50978-86-4) belongs to the class of 1,3,5-triazinane-2-thiones, which are six-membered heterocycles containing three nitrogen atoms and one sulfur atom in the ring system. The compound’s structure features:

-

A triazinane backbone with methyl and phenyl substituents at positions 1 and 5.

-

A thione group (=S) at position 2, which imparts distinct electronic properties compared to oxygenated analogs .

The IUPAC name, 5-methyl-1-phenyl-1,3,5-triazinane-2-thione, reflects its substitution pattern and functional groups. Its molecular formula is C₁₀H₁₃N₃S, with a molecular weight of 207.30 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 50978-86-4 | |

| Molecular Formula | C₁₀H₁₃N₃S | |

| Molecular Weight | 207.30 g/mol | |

| IUPAC Name | 5-methyl-1-phenyl-1,3,5-triazinane-2-thione | |

| Canonical SMILES | CN1CNC(=S)N(C1)C2=CC=CC=C2 | |

| XLogP3 | 2.1 (estimated) |

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of 5-methyl-1-phenyl-1,3,5-triazinane-2-thione typically involves multi-step reactions starting from thiourea derivatives and substituted phenyl precursors . A representative pathway includes:

-

Thiourea Formation: Reaction of 1H-imidazo[4,5-b]pyridin-2-amine with ammonium thiocyanate yields 1-(1H-imidazo[4,5-b]pyridin-2-yl)thiourea .

-

Cyclization: Treatment with chloroacetic acid facilitates cyclization to form the thiazolidin-4-one intermediate .

-

Functionalization: Condensation with aromatic aldehydes or isothiocyanates introduces phenyl and methyl groups, followed by purification via recrystallization or column chromatography .

One-Pot Methodologies

Recent advances highlight catalyst-free, one-pot syntheses using arylaldehydes, thiourea, and orthoformates. These methods achieve yields of 70–85% while reducing reaction times . For example, refluxing equimolar quantities of benzaldehyde, thiourea, and trimethyl orthoformate in ethanol produces analogous triazinane-thiones in 6–8 hours .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Key signals include a singlet at δ 2.24 ppm (4H, methyl group), doublets at δ 6.51–6.54 ppm (aromatic protons), and a broad singlet at δ 13.01 ppm (NH group) .

-

¹³C NMR: Peaks at δ 167.8 ppm (C=S) and δ 152.4 ppm (triazinane carbons) confirm the core structure .

Infrared (IR) Spectroscopy

Strong absorption bands at 1250 cm⁻¹ (C=S stretch) and 1600 cm⁻¹ (C=N vibrations) are diagnostic for this class of compounds .

Mass Spectrometry

The molecular ion peak at m/z 207.30 [M+H]⁺ aligns with the compound’s molecular weight, while fragments at m/z 152 (loss of C₃H₇N) and m/z 91 (tropylium ion) indicate structural stability under ionization.

Physicochemical and Pharmacological Properties

Solubility and Stability

5-Methyl-1-phenyl-1,3,5-triazinane-2-thione exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions .

Biological Activities

While direct pharmacological data for this compound remain scarce, structural analogs demonstrate:

-

Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Cytotoxic Potential: IC₅₀ of 12.5 µM against MCF-7 breast cancer cells in preliminary assays.

-

Enzyme Inhibition: Moderate inhibition of cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) .

Applications in Medicinal Chemistry

Drug Precursor and Intermediate

The compound’s reactivity at the thione group enables its use as a building block for:

-

Anticancer Agents: Derivatives with appended fluorophenyl groups show enhanced DNA intercalation .

-

Antioxidants: Thione-to-disulfide oxidation confers radical-scavenging activity .

Materials Science

Incorporation into metal-organic frameworks (MOFs) improves thermal stability and gas adsorption capacities, with BET surface areas exceeding 800 m²/g in Cu(II)-based complexes .

Research Gaps and Future Directions

Despite progress, critical challenges remain:

-

Pharmacokinetic Profiling: Absence of in vivo toxicity and bioavailability data limits therapeutic translation.

-

Stereochemical Control: Asymmetric synthesis routes are needed to access enantiomerically pure forms.

-

Computational Modeling: DFT studies could elucidate electronic interactions guiding reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume